AR Binding Affinity: Enzalutamide Demonstrates 5- to 8-Fold Higher Affinity Versus First-Generation Bicalutamide
In competitive radioligand displacement assays using 16β-[18F]fluoro-5α-DHT (18F-FDHT) in AR-overexpressing LNCaP cells, enzalutamide demonstrates 5- to 8-fold higher binding affinity for the androgen receptor compared to the first-generation antiandrogen bicalutamide [1]. The binding affinity of enzalutamide is approximately threefold lower than that of the natural ligand dihydrotestosterone (DHT), positioning it as a potent competitive antagonist without partial agonist activity [1].
| Evidence Dimension | Androgen receptor binding affinity (competitive displacement of radiolabeled ligand) |
|---|---|
| Target Compound Data | 5- to 8-fold higher affinity than bicalutamide; approximately 3-fold lower affinity than DHT |
| Comparator Or Baseline | Bicalutamide (first-generation antiandrogen); DHT (natural ligand, baseline reference) |
| Quantified Difference | Enzalutamide exhibits 5-8× greater AR binding affinity relative to bicalutamide |
| Conditions | 16β-[18F]fluoro-5α-DHT (18F-FDHT) competitive displacement assay in castration-resistant LNCaP/AR cells (AR-overexpressing) |
Why This Matters
Higher AR binding affinity directly translates to more potent inhibition of androgen-driven transcriptional programs at lower drug concentrations, enabling effective AR pathway suppression even in the setting of AR overexpression commonly observed in castration-resistant disease.
- [1] Tran C, Ouk S, Clegg NJ, Chen Y, Watson PA, Arora V, et al. Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science. 2009;324(5928):787-790. View Source
